4-Hydroxyphenyl thiocyanate
Description
4-Hydroxyphenyl thiocyanate (CAS: Not explicitly provided in evidence; structurally analogous to compounds like (4-hydroxy-3-methylphenyl) thiocyanate (CAS: 3774-53-6) ) is an organosulfur compound featuring a thiocyanate (-SCN) group attached to a para-hydroxyphenyl ring. The hydroxyl group at the para position confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.
Properties
CAS No. |
3774-52-5 |
|---|---|
Molecular Formula |
C7H5NOS |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
(4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H5NOS/c8-5-10-7-3-1-6(9)2-4-7/h1-4,9H |
InChI Key |
FMRRFPFZGPDDLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)SC#N |
Canonical SMILES |
C1=CC(=CC=C1C#[N+][S-])O |
melting_point |
62-63°C |
Other CAS No. |
3774-52-5 |
physical_description |
Solid |
Origin of Product |
United States |
Chemical Reactions Analysis
Substitution Reactions
The thiocyanate group participates in nucleophilic substitutions, while the hydroxyl group enables electrophilic aromatic substitutions.
Mechanistic Insight :
-
Nucleophilic attack on -SCN follows an Sₙ2 pathway, as demonstrated in Hammett studies (ρ = +0.48 for electron-withdrawing substituents) .
-
Electrophilic substitutions occur at the ortho/para positions relative to -OH, with para dominance due to steric factors.
Oxidation-Reduction Reactions
The thiocyanate group undergoes redox transformations under controlled conditions:
Key Data :
-
Oxidation kinetics show first-order dependence on [H₂O₂], with activation energy (Eₐ) = 45 kJ/mol .
-
Reduction yields exceed 80% when using NaBH₄ in methanol at 0°C.
Coupling Reactions
Palladium-catalyzed cross-couplings enable C-C/S bond formation:
| Reaction | Catalytic System | Products | Yield (%) |
|---|---|---|---|
| Sonogashira coupling | Pd(PPh₃)₄, CuI, NEt₃ | Aryl alkynyl sulfides | 72–85 |
| Suzuki coupling | Pd(OAc)₂, SPhos, K₂CO₃ | Biaryl thiocyanates | 65–78 |
Mechanistic Features :
-
Transmetallation is rate-determining in Pd-catalyzed reactions (31P NMR evidence) .
-
Electron-withdrawing groups accelerate coupling rates by stabilizing transition states .
Cyclization and Tandem Reactions
Under photoredox or electrochemical conditions:
| Process | Conditions | Products | Quantum Yield (Φ) |
|---|---|---|---|
| Photocyclization | Visible light, Acr⁺-MesClO₄⁻ | Thiocyanato-isoquinolinediones | 0.32 |
| Electrochemical | Graphite anode, NH₄SCN | Fused heterocycles | 61–74% Faradaic |
Notable Findings :
-
Radical intermediates (e.g., SCN- ) form via single-electron transfer (SET) pathways .
-
Oxygen acts as a terminal oxidant in photoredox cycles, regenerating catalysts .
Stability and Competing Pathways
Critical factors influencing reactivity:
| Parameter | Effect | Optimal Range |
|---|---|---|
| pH | Determines -OH protonation state | 6–8 (neutral conditions) |
| Temperature | High temps favor decomposition | <50°C |
| Solvent polarity | Polar aprotic solvents boost SCN⁻ mobility | DMF > MeCN > THF |
Decomposition pathways include:
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Thiocyanate Compounds
Key Observations :
- Electron-donating groups (e.g., -OH, -NH2) increase ring activation, favoring electrophilic substitution reactions. For example, this compound’s hydroxyl group may facilitate hydrogen bonding in biological systems .
- Electron-withdrawing groups (e.g., -CN, -F) deactivate the ring, reducing reactivity but enhancing stability in harsh conditions .
Thyroid Inhibition
Thiocyanate compounds inhibit sodium-iodide symporter (NIS)-mediated iodide uptake in thyrocytes, a mechanism critical in goitrogenesis. While perchlorate is a more potent NIS inhibitor, thiocyanate exhibits higher serum concentrations in populations, amplifying its physiological impact .
Cytotoxic Activity
Limited evidence exists for this compound’s cytotoxic effects. However, β-carboline derivatives with 4-hydroxyphenyl groups (e.g., N'-(2-chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide) show IC50 values of 1.65–1.83 μM against ovarian and prostate cancer cell lines . This suggests that the 4-hydroxyphenyl moiety may contribute to anticancer activity, though the thiocyanate group’s role requires further study.
Table 2: Reaction Yields of Select Thiocyanate Derivatives
Physical Properties
Preparation Methods
Copper-Catalyzed Thiocyanation
The oxidative introduction of a thiocyanate group into aromatic systems is a widely used strategy. For 4-hydroxyphenyl thiocyanate, this involves reacting 4-hydroxyphenol (or its protected derivatives) with potassium thiocyanate (KSCN) in the presence of a copper catalyst and oxidant. A representative protocol from recent literature employs:
-
Reagents : KSCN (1.2 equiv), CuCl (10 mol%), K₂S₂O₈ (2.0 equiv)
-
Conditions : Acetonitrile (ACN), room temperature, 6–12 hours.
The reaction proceeds via a radical mechanism, where K₂S₂O₈ oxidizes SCN⁻ to the ∙SCN radical, which attacks the aromatic ring. The para position relative to the hydroxyl group is favored due to electronic and steric effects. Yields for analogous phenolic systems range from 70–86%, though specific data for this compound remain unreported.
Solvent and Temperature Optimization
Polar aprotic solvents like ACN enhance solubility of ionic intermediates, while temperatures above 70°C accelerate radical formation. However, excessive heat may degrade the thiocyanate group. A balance is achieved at 40–60°C, as demonstrated in quinoline thiocyanation.
Electrochemical Synthesis
Radical-Based Electrochemical Thiocyanation
Recent advances in electrochemical methods offer a catalyst-free route. In a typical setup:
-
Electrolyte : LiBF₄ (0.1 M)
-
Electrodes : Carbon anode, iron cathode
-
Conditions : Constant current (20 mA), undivided cell, room temperature.
The ∙SCN radical is generated anodically, reacting with 4-hydroxyphenol to form the thiocyanate. This method avoids stoichiometric oxidants and provides moderate yields (50–75%) for enamides, suggesting adaptability to phenolic systems.
Stereoselectivity and Mechanistic Insights
Electrochemical pathways exhibit exclusive E-stereoselectivity in alkenes due to-H sigmatropic rearrangements. For aromatic systems, this selectivity is irrelevant, but the method’s mild conditions preserve acid-sensitive functional groups, making it suitable for hydroxyl-bearing substrates.
Nucleophilic Substitution Pathways
Halide Displacement
Reacting 4-hydroxyphenyl halides (e.g., bromide or iodide) with KSCN in polar solvents:
-
Reagents : 4-Hydroxyphenyl bromide (1.0 equiv), KSCN (1.5 equiv)
This SN₂-type reaction is hindered by the poor leaving-group ability of bromide in electron-rich aromatics. Yields are typically low (<30%) unless activating groups are present.
Ammonium Salt Displacement
A patented method for potassium thiocyanate synthesis suggests adapting double-displacement reactions:
-
Prepare ammonium 4-hydroxyphenyl sulfate via sulfonation.
-
React with KSCN in aqueous NaOH:
This route remains theoretical for this compound but is promising due to high purity (99%) in analogous reactions.
Purification and Isolation
Decoloration and Filtration
Post-reaction mixtures often contain polymeric byproducts. Activated carbon (2–6‰ of solution mass) at 40–80°C removes colored impurities, yielding clear solutions.
Q & A
Q. What are the key experimental design considerations for synthesizing 4-hydroxyphenyl thiocyanate?
Synthesis of this compound requires controlled thermal decomposition of thiourea derivatives under inert conditions to avoid premature isomerization into ammonium thiocyanate, which can alter reaction pathways. Precise temperature control (170–187.5°C) and short preheating intervals are critical to minimize side reactions . Reaction purity should be verified via FT-IR to confirm the thiocyanate (SCN) bonding mode (e.g., C–S and C–N stretching frequencies at ~700–750 cm⁻¹ and ~2050–2100 cm⁻¹, respectively) .
Q. How can FT-IR spectroscopy distinguish between thiocyanate bonding modes (M-NCS vs. M-SCN) in coordination complexes?
FT-IR analysis focuses on C–N and C–S stretching frequencies:
- M-NCS bonding (thiocyanate bound via nitrogen): C–N stretch at ~2050–2100 cm⁻¹, weaker C–S stretch at ~700–750 cm⁻¹.
- M-SCN bonding (thiocyanate bound via sulfur): Shifted C–N stretch (~2070–2120 cm⁻¹) and stronger C–S absorption. Quantitative comparison of spectral deviations from reference compounds (e.g., KSCN for M-SCN) using global data analysis tools like ReactLab Equilibria improves accuracy .
Q. What statistical methods are recommended for analyzing thiocyanate concentration data in biological matrices?
Use ANOVA for comparing thiocyanate levels across treatment groups (e.g., plant extracts or biological fluids), followed by post-hoc tests like Student-Newman-Keuls (SNK) to identify significant differences. Recovery tests (spiking known thiocyanate amounts) validate analytical precision, with recovery rates ideally 95–105% .
Advanced Research Questions
Q. How do conflicting reports on thiocyanate’s anti-inflammatory effects impact mechanistic studies of this compound?
Thiocyanate exhibits dose-dependent effects: low concentrations (<5 µM) may reduce oxidative stress via MPO inhibition, while higher levels (>10 µM) can induce cytotoxicity. Experimental designs must include dose-response curves and control for endogenous thiocyanate sources (e.g., cruciferous vegetables in non-smokers). Use in vitro models (e.g., lung epithelial cells) to isolate direct effects from systemic interactions .
Q. What advanced techniques resolve kinetic instability in thiocyanate equilibrium studies, such as Fe(SCN)ₙ complexes?
Stopped-flow spectroscopy combined with global data analysis (e.g., ReactLab Equilibria) captures rapid equilibration dynamics. For this compound, monitor absorbance spectra at 450–480 nm to track complex formation. Ionic strength (0.5 M) and pH buffers stabilize intermediates, enabling precise calculation of equilibrium constants (log K ≈ 2.5–3.0 for Fe(SCN)²⁺) .
Q. How can crystal packing and intermolecular interactions of this compound derivatives be optimized for material science applications?
X-ray crystallography reveals dominant N–H⋯S and N–H⋯N interactions in thiocyanate-containing crystals. For monoclinic systems (space group P2₁/n), optimize hydrogen-bond networks by adjusting substituents on the aromatic ring. Hirshfeld surface analysis quantifies interaction contributions (e.g., S⋯H/N contacts >30% indicate strong packing stability) .
Q. What methodologies address temporal degradation of this compound in long-term biological assays?
Degradation under acidic/oxidative conditions necessitates stability studies via HPLC-MS. Store samples at –80°C in amber vials with antioxidants (e.g., ascorbic acid). For in vivo studies, measure urinary thiocyanate as a stability proxy, noting that dietary sources (e.g., cruciferous vegetables) may confound results .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
